Methyl 2-(3-formylphenoxy)propanoate
Overview
Description
“Methyl 2-(3-formylphenoxy)propanoate” is a chemical compound . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds often involves esterification or carboalkoxylation . For instance, methyl propanoate can be synthesized by esterification of propionic acid with methanol . Industrially, it can be prepared by carboalkoxylation, i.e., the reaction of ethylene with carbon monoxide and methanol in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-formylphenoxy)propanoate” can be represented by the InChI code:1S/C11H12O4/c1-8(11(13)14-2)15-10-6-4-3-5-9(10)7-12/h3-8H,1-2H3
. This indicates that the compound has a molecular weight of 208.21 . Physical And Chemical Properties Analysis
“Methyl 2-(3-formylphenoxy)propanoate” is a liquid at room temperature . The compound has a molecular weight of 208.21 .Scientific Research Applications
Anticancer Agent Synthesis
Methyl 2-(3-formylphenoxy)propanoate: is utilized in the synthesis of compounds with potential anticancer activities. Researchers have developed derivatives that exhibit inhibitory effects against certain cancer cell lines, such as human HCT-116 and MCF-7 . These compounds are synthesized through a Michael reaction and have shown promising results in preliminary screenings, indicating their potential as therapeutic agents in oncology.
Molecular Docking Studies
This compound serves as a precursor in the creation of molecules that are used for molecular docking studies. These studies aim to understand the interaction between newly synthesized compounds and biological targets, such as enzymes involved in cancer progression . The insights gained from these studies can guide the design of more effective anticancer drugs.
Peptidomimetic Research
The compound is involved in the synthesis of peptidomimetics, which are small protein-like chains designed to mimic a peptide. These molecules have applications in drug development, particularly as inhibitors of protein-protein interactions that are critical in disease pathways .
Quinoxaline Derivatives Production
It acts as a building block in the production of quinoxaline derivatives. These derivatives are important in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Safety and Hazards
properties
IUPAC Name |
methyl 2-(3-formylphenoxy)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(11(13)14-2)15-10-5-3-4-9(6-10)7-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYICAICUHXILNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596014 | |
Record name | Methyl 2-(3-formylphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-formylphenoxy)propanoate | |
CAS RN |
140451-38-3 | |
Record name | Methyl 2-(3-formylphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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